(5'R)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one
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Overview
Description
(5’R)-6-chloro-5-fluoro-5’-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3’-piperidine]-2-one is a complex heterocyclic compound. This compound features a spiro linkage, which is a unique structural motif where two rings are connected through a single atom. The presence of chlorine and fluorine atoms, along with a methyl group, adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5’R)-6-chloro-5-fluoro-5’-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3’-piperidine]-2-one typically involves multiple steps. One common approach starts with the preparation of the benzoxazine ring, followed by the introduction of the piperidine moiety. The reaction conditions often require the use of strong acids or bases to facilitate ring closure and spiro formation. For instance, concentrated sulfuric acid can promote the formation of benzoxazinones, while basic conditions can lead to the formation of quinazolinediones .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5’R)-6-chloro-5-fluoro-5’-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3’-piperidine]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Halogen atoms like chlorine and fluorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
(5’R)-6-chloro-5-fluoro-5’-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3’-piperidine]-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of spiro compounds on biological systems.
Industry: It can be used in the production of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of (5’R)-6-chloro-5-fluoro-5’-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3’-piperidine]-2-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological targets, which can influence its activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds have a sulfur atom instead of oxygen in the benzoxazine ring and exhibit different biological activities.
Polybenzoxazines: These are polymers derived from benzoxazine monomers and are used in various industrial applications due to their thermal stability and mechanical properties.
Uniqueness
The uniqueness of (5’R)-6-chloro-5-fluoro-5’-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3’-piperidine]-2-one lies in its spiro structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H14ClFN2O2 |
---|---|
Molecular Weight |
284.71 g/mol |
IUPAC Name |
(5'R)-6-chloro-5-fluoro-5'-methylspiro[1H-3,1-benzoxazine-4,3'-piperidine]-2-one |
InChI |
InChI=1S/C13H14ClFN2O2/c1-7-4-13(6-16-5-7)10-9(17-12(18)19-13)3-2-8(14)11(10)15/h2-3,7,16H,4-6H2,1H3,(H,17,18)/t7-,13?/m1/s1 |
InChI Key |
HDLSJOYZOOMEPC-KMPCPTCDSA-N |
Isomeric SMILES |
C[C@@H]1CC2(CNC1)C3=C(C=CC(=C3F)Cl)NC(=O)O2 |
Canonical SMILES |
CC1CC2(CNC1)C3=C(C=CC(=C3F)Cl)NC(=O)O2 |
Origin of Product |
United States |
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